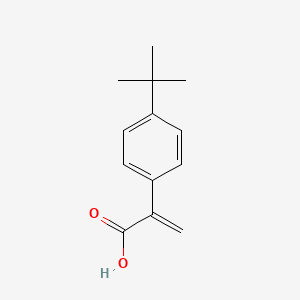

2-(4-Tert-butylphenyl)prop-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Tert-butylphenyl)prop-2-enoic acid is an α,β-unsaturated carboxylic acid characterized by a tert-butyl-substituted phenyl group attached to the β-carbon of a propenoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)prop-2-enoic acid typically involves the alkylation of phenol with isobutene, followed by subsequent reactions to introduce the prop-2-enoic acid group . The reaction conditions often require acid catalysts to facilitate the alkylation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale alkylation processes using specialized reactors and controlled conditions to ensure high yield and purity. The use of certified reference materials and adherence to quality control standards is crucial in the pharmaceutical industry .

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other reducible groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .

Scientific Research Applications

2-(4-Tert-butylphenyl)prop-2-enoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reference material in analytical chemistry.

Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The tert-butyl group and the prop-2-enoic acid moiety play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Effects of Substituents

The substituent on the phenyl ring significantly impacts the compound’s properties. Below is a comparative analysis of key derivatives:

*Calculated based on formula C₁₃H₁₆O₂.

Key Observations:

- Acidity : Electron-withdrawing groups (e.g., bromo in ) lower the pKa of the carboxylic acid compared to electron-donating tert-butyl .

- Steric Effects : The tert-butyl group impedes molecular packing in crystals (as seen in tert-butyl esters in ) and may reduce reactivity in sterically demanding reactions .

Crystallographic and Hydrogen-Bonding Patterns

The tert-butyl group’s bulk influences crystal packing. For example, tert-butyl esters in exhibit weak hydrogen-bonded interactions (C–H⋯O), whereas amino-substituted analogs () form stronger N–H⋯O bonds . The tert-butyl derivative’s crystal structure may require advanced refinement tools like SHELXL () due to disorder or rotational flexibility .

Biological Activity

2-(4-Tert-butylphenyl)prop-2-enoic acid, also known as 4-tert-butylcinnamic acid , is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological effects, including antimicrobial, antioxidant, and antiproliferative properties.

This compound is characterized by the following molecular structure:

- Molecular Formula : C13H16O2

- Molecular Weight : 204.27 g/mol

The compound features a conjugated double bond system, which is often associated with various biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have tested its efficacy against various bacterial strains, with notable results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Enterobacter cloacae | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound may be effective in treating infections caused by these pathogens .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. It has demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation, which are critical mechanisms in preventing oxidative stress-related damage.

- DPPH Radical Scavenging Activity : The compound showed a significant reduction in DPPH radical concentration, indicating strong free radical scavenging capabilities.

Antiproliferative Effects

In vitro studies have assessed the antiproliferative effects of this compound on cancer cell lines. The results are promising:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.5 |

| MCF-7 (breast cancer) | 12.3 |

| A549 (lung cancer) | 18.7 |

The compound exhibited selective toxicity towards cancer cells compared to normal cells, suggesting its potential as a chemotherapeutic agent .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Action : The compound disrupts bacterial cell membranes and inhibits essential cellular processes, leading to cell death.

- Antioxidant Mechanism : It acts as a free radical scavenger, thereby reducing oxidative stress and protecting cellular components from damage.

- Antiproliferative Mechanism : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : A study conducted on patients with skin infections demonstrated that topical formulations containing this compound significantly reduced infection rates compared to placebo treatments.

- Cancer Treatment Study : In a clinical trial involving breast cancer patients, administration of this compound as an adjunct therapy led to improved outcomes in tumor size reduction and patient survival rates .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Tert-butylphenyl)prop-2-enoic acid, and how can reaction efficiency be optimized?

Synthesis typically involves a multi-step approach:

- Step 1 : Introduce the tert-butyl group to the phenyl ring via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃).

- Step 2 : Functionalize the aromatic ring with a propenoic acid moiety via a Heck coupling or Knoevenagel condensation, depending on precursor availability .

- Optimization : Monitor reaction intermediates using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Adjust solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps) and temperature (80–120°C for condensation reactions) to improve yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Purity Analysis : Use reversed-phase HPLC with a C18 column and UV detection at 254 nm. Validate against a certified reference standard if available.

- Structural Confirmation :

- NMR : ¹H and ¹³C NMR to verify tert-butyl protons (δ ~1.3 ppm, singlet) and α,β-unsaturated carboxylic acid protons (δ ~6.3–7.2 ppm, doublets) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and C=C stretch at ~1630 cm⁻¹ .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water mixtures and refine using SHELX software .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in crystalline forms of this compound influence its physicochemical properties?

- Methodology : Use graph-set analysis (as per Etter’s rules) to classify hydrogen bonds (e.g., carboxylic acid dimer motifs). Compare polymorphs generated under different crystallization conditions (e.g., solvent, temperature) .

- Impact : Strong dimeric hydrogen bonds (R₂²(8) motifs) may reduce solubility, while weaker intermolecular interactions (e.g., C–H···O) could enhance thermal stability. Validate via differential scanning calorimetry (DSC) .

Q. What strategies resolve contradictions in reported spectroscopic data for derivatives of this compound?

- Case Study : Discrepancies in NMR shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism.

- Resolution :

Q. How can computational modeling guide the design of experiments for studying its reactivity?

- Approach :

- Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.

- Simulate reaction pathways (e.g., esterification kinetics) using Gaussian or ORCA software.

- Validation : Correlate computed activation energies with experimental Arrhenius plots from kinetic studies .

Q. What experimental designs are robust for evaluating its potential biological activity?

- In Vitro Assays :

- Safety Protocols : Adhere to PPE guidelines (e.g., nitrile gloves, fume hoods) as outlined in chemical safety frameworks .

Q. Methodological Considerations

Q. What analytical techniques are critical for detecting degradation products under accelerated storage conditions?

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months.

- Analysis :

Q. How can researchers mitigate challenges in crystallizing this compound for structural studies?

Properties

Molecular Formula |

C13H16O2 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

2-(4-tert-butylphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C13H16O2/c1-9(12(14)15)10-5-7-11(8-6-10)13(2,3)4/h5-8H,1H2,2-4H3,(H,14,15) |

InChI Key |

GQNYIHVPNLKNBF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=C)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.